![molecular formula C13H16ClN3O5S B6143913 N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide CAS No. 790232-25-6](/img/structure/B6143913.png)
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS No. 61825-45-2) is an organic compound that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used in a variety of synthetic reactions. It has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals.
Scientific Research Applications
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and isoquinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and industrial chemicals, such as dyes and pigments. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Mechanism of Action
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The mechanism of action of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is based on the reaction of the sulfonamide with 2-chlorobenzohydrazide to form a new compound. The sulfonamide reacts with the 2-chlorobenzohydrazide to form a new compound that is then converted to the desired product.
Biochemical and Physiological Effects
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is an organic compound that is widely used in the synthesis of organic compounds. While there is limited research on the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, it is believed to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The main advantages of using N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide in lab experiments are its high reactivity, low cost, and wide availability. The main limitation is that it can be toxic if not handled properly.
Future Directions
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has a wide range of applications in organic synthesis and can be used in the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals. Future research should focus on developing new synthetic methods that involve N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, as well as exploring its potential applications in other areas, such as materials science and nanotechnology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
Synthesis Methods
The synthesis of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can be achieved through a two-step process. The first step involves the reaction of morpholine-4-sulfonyl chloride with acetic anhydride in the presence of a base, such as sodium acetate, to form a sulfonamide. The second step involves the reaction of the sulfonamide with 2-chlorobenzohydrazide to form N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
properties
IUPAC Name |
N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXMBRFUVYSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.